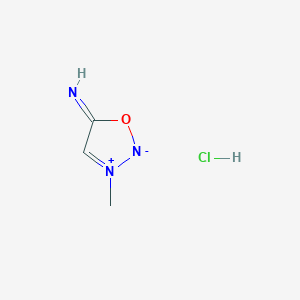

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a chemical compound with the molecular formula C3H5N3OClH It is known for its unique structure, which includes an oxadiazolium ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with an appropriate nitrile oxide to form the oxadiazolium ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amino derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazolium ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different amino compounds.

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that derivatives of 5-amino-3-methyl-1,2,3-oxadiazolium exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that oxadiazole derivatives can possess antimicrobial activity against various pathogens. For instance, compounds derived from 5-amino-3-methyl-1,2,3-oxadiazolium have been tested for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Anticancer Activity : There is emerging evidence suggesting that certain oxadiazole derivatives may have anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms .

Synthetic Applications

The compound serves as a versatile synthon in organic synthesis:

- Heterocyclic Synthesis : 5-Amino-3-methyl-1,2,3-oxadiazolium is utilized in the synthesis of various heterocyclic compounds. Its ability to participate in cycloaddition reactions makes it valuable for creating complex molecular architectures .

- Intermediate for Drug Development : The compound is often used as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential as drug candidates due to their biological activities .

Potential Therapeutic Applications

The therapeutic potential of 5-amino-3-methyl-1,2,3-oxadiazolium hydrochloride is under investigation:

- Gastrointestinal Disorders : Formulations containing guanylate cyclase C agonists derived from this compound are being studied for their role in treating gastrointestinal disorders such as irritable bowel syndrome .

- Cardiovascular Health : Research indicates that compounds related to 5-amino-3-methyl-1,2,3-oxadiazolium may influence cardiovascular health by regulating blood pressure and fluid balance through mechanisms involving cyclic guanosine monophosphate .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines |

Table 2: Synthetic Applications

Mécanisme D'action

The mechanism by which 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazolium ring can participate in various chemical interactions, influencing the activity of these targets and modulating biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-1,2,3-oxadiazole

- 3-Methyl-1,2,3-oxadiazolium chloride

- 5-Amino-3-methyl-1,2,4-oxadiazole

Uniqueness

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is unique due to its specific structure, which combines an amino group with a methyl-substituted oxadiazolium ring

Activité Biologique

5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, cytotoxicity studies, and structure-activity relationships.

Synthesis and Characterization

The synthesis of 5-amino-3-methyl-1,2,3-oxadiazolium salts typically involves the reaction of aminonitrones with isocyanides. For instance, one method yields 2-methyl-5-amino-1,2,4-oxadiazolium bromides through a straightforward reaction in chloroform . The oxadiazolium cation is characterized using various spectroscopic techniques such as IR and NMR to confirm its structure .

Biological Activity

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of oxadiazole derivatives, including those related to the oxadiazolium cation. A notable study evaluated a series of oxadiazole-containing compounds for their antiproliferative activity against murine tumor cell lines (B16-F0 melanoma and LM3 mammary adenocarcinoma) at a concentration of 20 μM. The results indicated that certain compounds exhibited significant selectivity for tumor cells over normal cells, with selectivity indices (SI) ranging from 3.06 to 4.13 .

Table 1: Cytotoxicity Data of Selected Compounds

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 22ad | B16-F0 | 5.0 | 3.06 |

| 22ae | LM3 | 4.0 | 4.13 |

| 25ab | B16-F0 | 3.75 | 3.75 |

These findings suggest that modifications to the oxadiazole structure can enhance cytotoxicity while reducing toxicity to normal cells.

The mechanism by which these compounds exert their cytotoxic effects is still under investigation. However, it is hypothesized that the presence of specific moieties such as penicillin derivatives enhances their interaction with biological targets involved in cell proliferation and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. In one study, various substitutions on the oxadiazole ring were explored to determine their impact on potency and selectivity . The introduction of hydrophobic groups was found to improve membrane permeability and enhance biological activity.

Table 2: Structure-Activity Relationship Overview

| Substitution Type | Effect on Activity |

|---|---|

| Hydrophobic groups | Increased potency |

| Polar groups | Decreased cell permeability |

Case Studies

Case Study: GPR88 Agonists

A specific derivative of the oxadiazolium compound was tested as a GPR88 agonist in cell-based assays. This compound demonstrated significant potency with an EC50 value of 59 nM in GPR88 overexpressing cells . The implications of this finding suggest potential therapeutic applications in treating neurological disorders where GPR88 is implicated.

Propriétés

Numéro CAS |

5124-09-4 |

|---|---|

Formule moléculaire |

C3H6ClN3O |

Poids moléculaire |

135.55 g/mol |

Nom IUPAC |

3-methyloxadiazol-3-ium-5-amine;chloride |

InChI |

InChI=1S/C3H6N3O.ClH/c1-6-2-3(4)7-5-6;/h2H,4H2,1H3;1H/q+1;/p-1 |

Clé InChI |

IXRXQWQAFZCXJW-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC(=N)O[N-]1.Cl |

SMILES canonique |

C[N+]1=NOC(=C1)N.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.